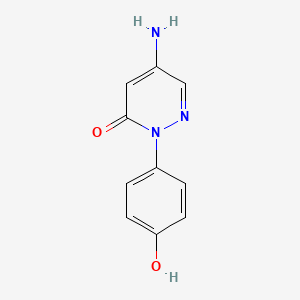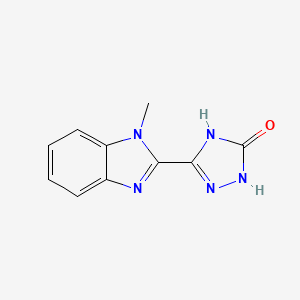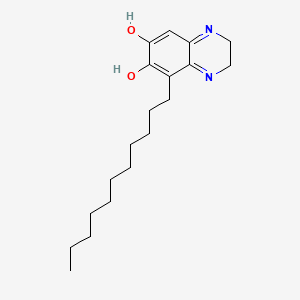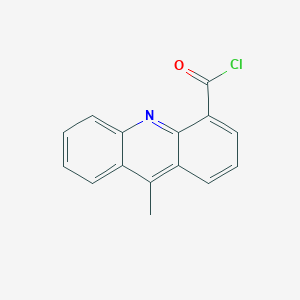
9-Methylacridine-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methylacridine-4-carbonyl chloride is a chemical compound with the molecular formula C15H10ClNO It belongs to the acridine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methylacridine-4-carbonyl chloride typically involves the reaction of 9-methylacridine with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as a chlorinating agent, converting the carbonyl group into a carbonyl chloride group. The reaction is usually performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
9-Methylacridine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation Reactions: The compound can be oxidized to form 9-methylacridine-4-carboxylic acid.
Reduction Reactions: It can be reduced to form 9-methylacridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, and the reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
9-Methylacridine-4-carboxylic acid: Formed from oxidation reactions.
9-Methylacridine: Formed from reduction reactions.
Applications De Recherche Scientifique
9-Methylacridine-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of DNA intercalation and as a fluorescent probe.
Industry: The compound is used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 9-Methylacridine-4-carbonyl chloride involves its ability to interact with biological molecules. Its planar structure allows it to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. Additionally, the compound can form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Carboxyacridine: Similar in structure but contains a carboxyl group instead of a carbonyl chloride group.
9-Aminoacridine: Contains an amino group, making it more basic compared to 9-Methylacridine-4-carbonyl chloride.
Uniqueness
This compound is unique due to its specific functional group, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to intercalate into DNA and disrupt biological processes also sets it apart from other similar compounds.
Propriétés
Numéro CAS |
89459-37-0 |
|---|---|
Formule moléculaire |
C15H10ClNO |
Poids moléculaire |
255.70 g/mol |
Nom IUPAC |
9-methylacridine-4-carbonyl chloride |
InChI |
InChI=1S/C15H10ClNO/c1-9-10-5-2-3-8-13(10)17-14-11(9)6-4-7-12(14)15(16)18/h2-8H,1H3 |
Clé InChI |
UBQJDPFZYMBBAK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC=C(C2=NC3=CC=CC=C13)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


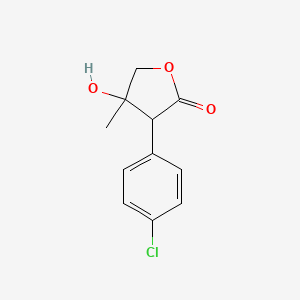
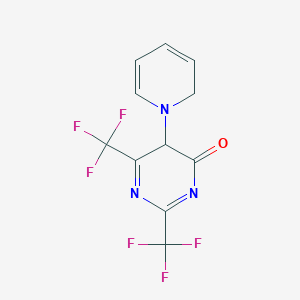
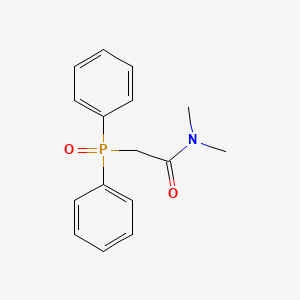
![6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12907430.png)
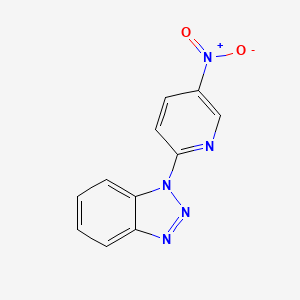
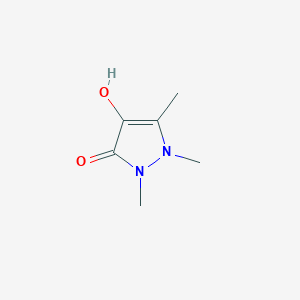
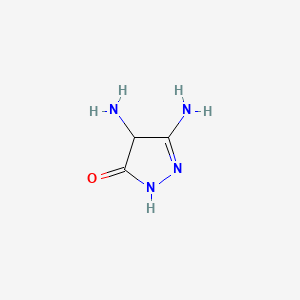
![6-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]oxan-2-one](/img/structure/B12907446.png)
![N-(Furan-2-yl)-N-[(4-nitrophenyl)methyl]acetamide](/img/structure/B12907452.png)
![6-Chloro-N-[(3,4-dichlorophenyl)methyl]pyridazin-3-amine](/img/structure/B12907461.png)
